molecular formula C14H19N3O2 B1379696 6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1437458-13-3

6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1379696
CAS RN: 1437458-13-3
M. Wt: 261.32 g/mol
InChI Key: JFZGPLUCLKEWQK-UHFFFAOYSA-N
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Description

“6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .


Molecular Structure Analysis

The molecular structure of “6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” can be inferred from similar compounds. For instance, the IR spectrum of a similar compound shows a peak at 1709 cm−1, which corresponds to the C=O stretch . The 1H NMR spectrum shows peaks at 1.74 ppm (9H, s, 3CH3), indicating the presence of a tert-butyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of pyrazolopyridine derivatives, including spiropiperidine lactam acetyl-CoA carboxylase inhibitors, demonstrates the compound's relevance in designing novel inhibitors. A specific synthesis route involved starting from ethyl 3-amino-1H-pyrazole-4-carboxylate and underwent a 10-step synthesis, showcasing the compound's role in developing potent analogues for pharmaceutical applications (Huard et al., 2012).

Efficient Synthesis Techniques

Another study highlighted the efficient synthesis of novel pyrazolo[3,4-b]pyridine derivatives via condensation, indicating the compound's utility in generating new N-fused heterocyclic products (Ghaedi et al., 2015).

Biological Activities and Applications

Antibacterial Properties

Research into pyrazolopyridine derivatives, such as the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, has shown some of these compounds to exhibit good antibacterial activities. This highlights the potential therapeutic applications of such compounds in treating bacterial infections (Maqbool et al., 2014).

Structural and Mechanistic Insights

Hydrogen Bonding and Molecular Structure

Studies on the hydrogen-bonded structures of similar pyrazolopyridine derivatives provide insights into how minor changes in molecular substituents impact the compound's supramolecular aggregation and hydrogen bonding patterns. Such understanding is crucial for designing molecules with desired physical and chemical properties (Trilleras et al., 2008).

Future Directions

Pyrazolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have potential applications in the treatment of various diseases, including cancer . Therefore, further exploration of “6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” and similar compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

6-tert-butyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-8(2)17-12-10(7-15-17)9(13(18)19)6-11(16-12)14(3,4)5/h6-8H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGPLUCLKEWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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